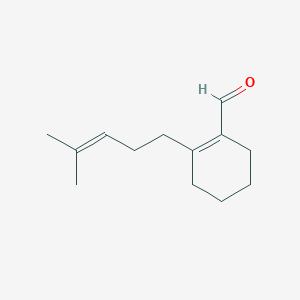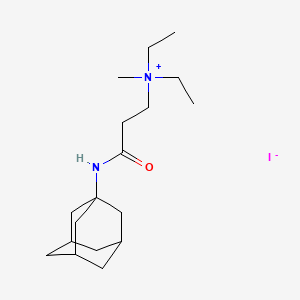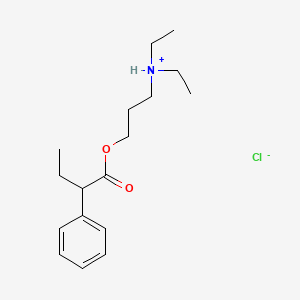
2-piperidin-1-ium-1-ylethyl N-(2-hexoxyphenyl)carbamate;chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-piperidin-1-ium-1-ylethyl N-(2-hexoxyphenyl)carbamate;chloride is a chemical compound with the molecular formula C20H34ClN2O3 It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-piperidin-1-ium-1-ylethyl N-(2-hexoxyphenyl)carbamate;chloride typically involves the reaction of piperidine with 2-hexoxyphenyl isocyanate in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting compound is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods allow for the efficient and cost-effective production of the compound while maintaining high purity and yield.
化学反応の分析
Types of Reactions
2-piperidin-1-ium-1-ylethyl N-(2-hexoxyphenyl)carbamate;chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted carbamate derivatives.
科学的研究の応用
2-piperidin-1-ium-1-ylethyl N-(2-hexoxyphenyl)carbamate;chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-piperidin-1-ium-1-ylethyl N-(2-hexoxyphenyl)carbamate;chloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
2-piperidin-1-ium-1-ylethyl N-(2-hexoxyphenyl)carbamate;chloride can be compared with other similar compounds, such as:
2-piperidin-1-ium-1-ylethyl N-(2-phenoxyphenyl)carbamate;chloride: Similar structure but with a phenoxy group instead of a hexoxy group.
2-piperidin-1-ium-1-ylethyl N-(2-methoxyphenyl)carbamate;chloride: Similar structure but with a methoxy group instead of a hexoxy group.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct physical and chemical properties, making it suitable for various applications.
特性
CAS番号 |
55792-18-2 |
|---|---|
分子式 |
C20H33ClN2O3 |
分子量 |
384.9 g/mol |
IUPAC名 |
2-piperidin-1-ium-1-ylethyl N-(2-hexoxyphenyl)carbamate;chloride |
InChI |
InChI=1S/C20H32N2O3.ClH/c1-2-3-4-10-16-24-19-12-7-6-11-18(19)21-20(23)25-17-15-22-13-8-5-9-14-22;/h6-7,11-12H,2-5,8-10,13-17H2,1H3,(H,21,23);1H |
InChIキー |
CTJVKQQQPGIGRS-UHFFFAOYSA-N |
正規SMILES |
CCCCCCOC1=CC=CC=C1NC(=O)OCC[NH+]2CCCCC2.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-methyl-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)pyridine-3-carboxamide](/img/structure/B13754692.png)



![4-[1,3-Benzodioxol-5-yl(hydroxy)methyl]-3-[(3,4,5-trimethoxyphenyl)methyl]oxolan-2-one](/img/structure/B13754712.png)
![3-[(2-chlorophenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2-ium;bromide](/img/structure/B13754721.png)


